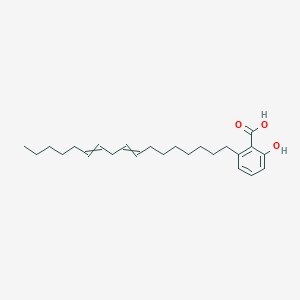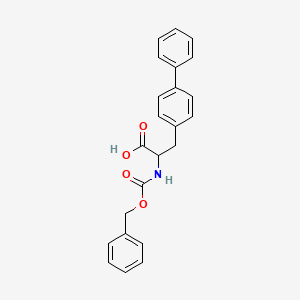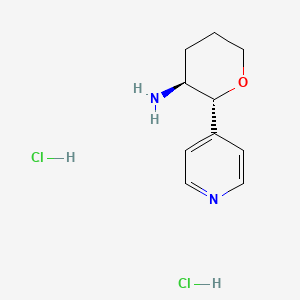
4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves the reaction of 2-methoxyphenyl hydrazine with trifluoromethyl-substituted ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives, trifluoromethyl ketones, and catalysts such as acids or bases .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of a nitro group can yield an amine .
Scientific Research Applications
4-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Formyl-2-methoxyphenyl N-(4-chloro-2-(trifluoromethyl)phenyl)carbamate: Similar in structure but with different functional groups.
2,4-Bis(trifluoromethyl)phenylboronic acid: Contains multiple trifluoromethyl groups and is used in different applications.
Uniqueness
4-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both a methoxyphenyl group and a trifluoromethyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H10F3N3O |
|---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H10F3N3O/c1-18-7-5-3-2-4-6(7)8-9(11(12,13)14)16-17-10(8)15/h2-5H,1H3,(H3,15,16,17) |
InChI Key |
BUQKBYLBHHOZDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(NN=C2N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


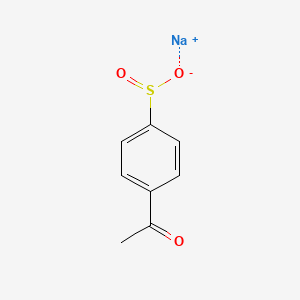
![5-Chlorothiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13649408.png)

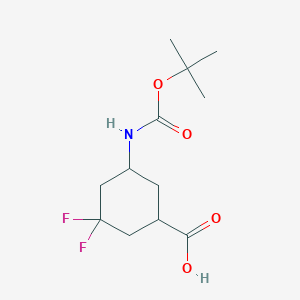
![4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13649418.png)

![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13649424.png)
![2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13649427.png)
